molecular formula C19H19NO5S2 B2666911 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1797299-45-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2666911
CAS No.: 1797299-45-6
M. Wt: 405.48
InChI Key: WHOWAONQVVZXNC-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and antibiotic discovery. This molecule integrates multiple pharmacologically active motifs, including a furan ring, a thiophene core, and an ethanesulfonamide group, suggesting potential for diverse biological interactions. The structural components of this compound are associated with significant research value. Furan-based derivatives have demonstrated a wide spectrum of biological activities, serving as core structures in compounds with documented antibacterial, antifungal, and anticancer properties . Specifically, furan-2-carboxamide derivatives have been investigated for their potent antibiofilm activity against pathogens like Pseudomonas aeruginosa , a common antibiotic-resistant bacterium . Simultaneously, the thiophene scaffold, especially when functionalized with sulfonamide groups, has shown remarkable efficacy in biomedical research. Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have reported high potency against challenging bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae , with one study identifying a lead compound exhibiting a minimal inhibitory concentration (MIC) of 0.39 µg/mL . The presence of the sulfonamide group is a key feature, as this class of compounds is a well-established antibacterial agent that acts as a competitive antagonist in the folic acid synthesis pathway of bacteria . The combination of these features into a single molecule makes this compound a compelling candidate for researchers exploring new chemical entities to combat multidrug-resistant bacterial infections and biofilm-associated pathologies. Its proposed mechanism of action may involve dual pathways: the potential inhibition of bacterial folate synthesis via the sulfonamide moiety and disruption of bacterial quorum sensing or biofilm formation mediated by the furan-carboxamide motif . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-24-15-6-4-14(5-7-15)10-12-27(22,23)20-13-16-8-9-18(26-16)19(21)17-3-2-11-25-17/h2-9,11,20H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOWAONQVVZXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by the following structural components:

  • Furan moiety : Known for its diverse biological activities.
  • Thiophene ring : Often associated with pharmacological properties.
  • Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Ethanesulfonamide : Contributes to solubility and bioavailability.
Component Description
FuranA five-membered aromatic ring with oxygen.
ThiopheneA five-membered ring containing sulfur.
MethoxyphenylA phenyl group substituted with a methoxy group.
EthanesulfonamideA sulfonamide moiety enhancing solubility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of intermediates :
    • Synthesis of 5-(furan-2-carbonyl)thiophene.
    • Formation of 4-methoxybenzoyl chloride.
  • Coupling reaction : The intermediates are coupled under specific conditions to yield the final product.
  • Purification : The compound is purified using chromatographic techniques to ensure high yield and purity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
  • Receptor binding : Its structural features allow for binding to various receptors, potentially affecting signaling pathways involved in inflammation, cancer progression, and bacterial resistance.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antibacterial Activity : Compounds containing furan and thiophene rings have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (Compound 6i)

Structural Differences :

  • Core structure : Features an ethenesulfonamide (C=C) backbone instead of ethanesulfonamide (C-C), reducing conformational flexibility.
  • Aromatic substitution : The trimethoxyphenyl group replaces the thiophene-furan system, altering steric and electronic profiles.
  • Synthesis : Prepared via dehydration of a hydroxyl intermediate, yielding 56% as a light yellow solid (mp 176–178 °C) .

Hypothesized Effects :

  • The ethenesulfonamide’s rigidity may enhance binding selectivity but reduce solubility compared to the target compound’s flexible ethane chain.
  • Trimethoxy groups could improve membrane permeability but may increase metabolic susceptibility.

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Structural Differences :

  • Heterocycle: Pyrimidine core vs.
  • Substituents : Diphenylphosphorylmethyl and 4-fluorophenyl groups introduce steric bulk and electronegativity.
  • Crystallography : Single-crystal X-ray data (R factor = 0.065) confirm a planar pyrimidine ring, suggesting stable π-stacking interactions .

Hypothesized Effects :

  • The phosphoryl group may enhance solubility in polar solvents, contrasting with the target compound’s hydrophobic furan-thiophene system.
  • Fluorine substitution could improve metabolic stability relative to the methoxy group.

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

Structural Differences :

  • Nitro group : Introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
  • Dual sulfonamide groups : May increase acidity and hydrogen-bonding capacity.
  • Crystallography : Structural data (Acta Crystallographica Section E) highlight a twisted conformation due to steric clashes between nitro and methoxy groups .

Hypothesized Effects :

  • Nitro substitution could enhance binding to redox-active targets but may confer toxicity risks.
  • Dual sulfonamides might improve enzyme inhibition potency but reduce oral bioavailability.

Trifluoromethyl-Containing Sulfonamides (EP 2 697 207 B1)

Structural Differences :

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability.

Hypothesized Effects :

  • Trifluoromethyl groups could improve blood-brain barrier penetration compared to the target compound’s methoxy group.
  • Oxazolidinone moieties may broaden antimicrobial applicability but increase synthetic complexity.

Research Implications and Limitations

  • Structural Insights : The thiophene-furan system in the target compound offers unique electronic properties for targeting aromatic-rich binding pockets, whereas trimethoxy or trifluoromethyl groups in analogues prioritize solubility or stability.
  • Synthetic Challenges: Yields for ethenesulfonamide synthesis (~56%) suggest room for optimization compared to glucopyranosyl derivatives (e.g., tetra-O-acetyl compounds in ) .
  • Data Gaps : Biological activity and solubility data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.

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